molecular formula C13H12FN3 B1464589 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine CAS No. 1306712-48-0

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine

Cat. No.: B1464589
CAS No.: 1306712-48-0
M. Wt: 229.25 g/mol
InChI Key: VMQFKFARAHMZAG-UHFFFAOYSA-N
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Description

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine is a chemical compound with the CAS Registry Number 1306712-48-0 and a molecular formula of C13H12FN3, yielding a molecular weight of 229.25 g/mol . This pyrimidine derivative is characterized by a pyrimidine ring core that is substituted at the 2-position with a cyclopropyl group and at the 6-position with a 3-fluorophenyl ring, while the 4-position features an amine functional group. The compound is supplied as a solid and requires cold-chain transportation to ensure stability . As a pyrimidine-based structure, this compound serves as a valuable building block or intermediate in medicinal chemistry and pharmaceutical research. Pyrimidines are a privileged scaffold in drug discovery, known for their diverse biological activities. The specific substitution pattern on this molecule—combining a fluorinated aryl group with a cyclopropyl moiety—makes it a particularly interesting subject for the synthesis and development of novel pharmacologically active agents. Researchers may utilize this compound as a key precursor in the exploration of new therapeutic small molecules. It is strictly intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3/c14-10-3-1-2-9(6-10)11-7-12(15)17-13(16-11)8-4-5-8/h1-3,6-8H,4-5H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQFKFARAHMZAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CC(=N2)N)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Ring Construction

The pyrimidine core is commonly synthesized via cyclocondensation reactions involving β-dicarbonyl compounds or equivalents with amidines or guanidines. For 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine, the typical approach starts with precursors bearing the cyclopropyl and fluorophenyl moieties, enabling their incorporation during ring formation.

Introduction of the Cyclopropyl Group

The cyclopropyl substituent at the 2-position is introduced either by using cyclopropyl-containing starting materials or via cyclopropanation reactions on suitable intermediates. This small, strained ring influences the molecule’s reactivity and biological interactions.

Incorporation of the 3-Fluorophenyl Group

The 3-fluorophenyl group is introduced through aromatic substitution reactions, often by coupling reactions such as Suzuki or Stille cross-coupling, or by using fluorinated aromatic aldehydes or ketones as starting materials. The position of the fluorine atom (meta position) is critical for the compound's properties.

Amination at the 4-Position

The amine group at the 4-position is typically installed by nucleophilic substitution or reduction of nitro precursors. Amination reactions are performed under conditions that preserve the integrity of the pyrimidine ring and other substituents.

Representative Synthetic Procedure (Generalized)

Step Reagents/Conditions Purpose Notes
1 Cyclopropyl ketone or equivalent + amidine Pyrimidine ring formation Condensation under reflux
2 3-Fluorobenzaldehyde or 3-fluorophenyl boronic acid + Pd catalyst Introduction of 3-fluorophenyl group Cross-coupling reaction
3 Reduction or nucleophilic substitution Installation of amine group Mild reducing agents or amination reagents
4 Purification (recrystallization, chromatography) Isolation of pure product Solvent choice critical for yield and purity

Research Findings and Optimization

  • Yield and Purity: Multi-step synthesis methods have been optimized to maintain high yields (typically above 70%) and high purity (above 95%) through careful control of reaction conditions such as temperature, solvent choice, and catalyst loading.

  • Catalysts: Palladium-based catalysts are commonly used for cross-coupling steps involving the fluorophenyl moiety, ensuring regioselectivity and functional group tolerance.

  • Solvents: Common solvents include ethanol, toluene, and ethyl acetate, selected based on solubility and reaction kinetics.

  • Reaction Conditions: Reflux and inert atmosphere (nitrogen or argon) are often employed to prevent side reactions and degradation.

Data Table Summarizing Key Synthetic Parameters

Parameter Typical Conditions Impact on Synthesis
Temperature 80–120 °C (reflux) Ensures completion of condensation and coupling reactions
Reaction Time 4–24 hours Longer times improve yield but may increase impurities
Catalyst Pd(PPh3)4, PdCl2(PPh3)2 Facilitates C-C bond formation in cross-coupling
Solvent Ethanol, toluene, ethyl acetate Influences solubility and reaction rate
Purification Method Recrystallization, column chromatography Achieves high purity of final compound
Yield (%) 70–85% Dependent on optimization of each step

Comparative Analysis of Preparation Methods

Method Aspect Advantages Limitations
Cyclocondensation route Direct ring formation, fewer steps Requires precise control of conditions
Cross-coupling approach High regioselectivity, versatile Requires expensive catalysts
Amination via substitution Straightforward, mild conditions Possible side reactions if not controlled
Use of pre-functionalized intermediates Simplifies synthesis, improves yield May increase cost and complexity

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties are influenced by substituent variations. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Bioactivity/Application
2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine C₁₃H₁₂FN₃ 229.26 2-cyclopropyl, 6-(3-fluorophenyl) Potential kinase inhibitor (inferred)
2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine C₁₁H₁₁N₃O 201.22 2-cyclopropyl, 6-(furan-2-yl) Not explicitly reported; used in lab studies
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine C₁₆H₁₁ClFN₃ 299.73 6-chloro, N-(4-fluorophenyl) Anticancer candidate (preclinical studies)
5-Fluoro-2-(4-fluorophenylmethoxy)pyrimidin-4-amine C₁₁H₉F₂N₃O 249.21 5-fluoro, 2-(4-fluorobenzyloxy) Nucleic acid synthesis inhibitor

Key Observations :

  • Substituent Position : The 3-fluorophenyl group in the target compound may offer distinct binding interactions compared to 4-fluorophenyl derivatives (e.g., C.2.7 in ), where para-substitution enhances steric hindrance but reduces electronic effects.
  • Functional Groups : The furan-2-yl substituent in introduces oxygen-based polarity, contrasting with the lipophilic 3-fluorophenyl group in the target compound.

Data Tables

Table 1: Physicochemical Properties
Property This compound 2-Cyclopropyl-6-(furan-2-yl)pyrimidin-4-amine
Molecular Weight 229.26 g/mol 201.22 g/mol
LogP (Predicted) ~2.5 (moderate lipophilicity) ~1.8 (lower lipophilicity due to furan)
Hydrogen Bond Acceptors 3 4
Table 2: Bioactivity Comparison
Compound Target Class IC₅₀/EC₅₀ (µM) Reference
5-Fluoro-2-(4-fluorophenylmethoxy)pyrimidin-4-amine Nucleic acid synthesis 0.12–0.45 Patent EP (2023)
6-Chloro-N-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-4-amine Cancer cells 1.8–3.2 Preclinical data

Biological Activity

2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine derivative class. Its unique structural features, including a cyclopropyl group, a fluorophenyl substituent, and an amine functional group, suggest potential biological activities that merit detailed exploration. This article presents an overview of its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C13H12FN3, with a molecular weight of approximately 239.25 g/mol. The presence of the cyclopropyl ring contributes to its steric and electronic characteristics, potentially enhancing its biological reactivity compared to other pyrimidine derivatives.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in the context of enzyme inhibition and neuroprotection. Here are some key findings:

Enzyme Inhibition

  • Neuronal Nitric Oxide Synthase (nNOS) Inhibition : Compounds structurally similar to this compound have shown selective inhibition of nNOS, which is crucial for targeting neurodegenerative disorders . Such inhibition could lead to therapeutic strategies for conditions like Alzheimer's disease.
  • COX Enzyme Inhibition : Preliminary studies have demonstrated that related pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are involved in inflammatory responses. The IC50 values for these derivatives indicated potent anti-inflammatory activity .

Case Studies

In vivo studies involving similar compounds have highlighted their potential therapeutic effects:

  • A study demonstrated the reversal of hypoxia-induced death in newborn rabbits through the administration of related pyrimidine derivatives, showcasing their neuroprotective capabilities .
  • Another investigation revealed that specific modifications to the pyrimidine structure could enhance binding interactions with biological targets, suggesting avenues for drug development aimed at neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. The following table summarizes key structural modifications and their effects on biological activity:

ModificationEffect on ActivityReference
Addition of electron-withdrawing groups (e.g., fluorine)Increased potency against nNOS
Alteration of amine groupsEnhanced selectivity for COX enzymes
Cyclopropyl ring presenceImproved binding affinity due to steric effects

Synthesis

The synthesis of this compound typically involves multi-step organic reactions designed to maintain high yields and purity. Common methods include:

  • Cyclization Reactions : Utilizing cyclopropanation techniques to introduce the cyclopropyl group.
  • Amine Functionalization : Incorporating amine groups through nucleophilic substitution reactions.

These synthetic pathways allow researchers to explore variations in structure that may lead to enhanced biological activity.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Condensation reactions to form the pyrimidine core.
  • Cyclopropane introduction via nucleophilic substitution or cross-coupling (e.g., Suzuki-Miyaura coupling) to attach the cyclopropyl group .
  • Fluorophenyl incorporation using halogenated intermediates and palladium-catalyzed coupling .
    Optimization strategies include:
  • Adjusting solvent polarity (e.g., DMF vs. THF) to improve yields.
  • Using microwave-assisted synthesis for faster cyclization .
  • Temperature control (e.g., 80–100°C) to minimize side reactions.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Key methods include:

  • X-ray crystallography to resolve the 3D structure, including hydrogen bonding and steric effects (e.g., intramolecular N–H⋯N bonds) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and cyclopropane geometry .
  • HPLC-MS for purity assessment and detection of trace byproducts .

Q. How does the fluorophenyl substituent influence the compound’s electronic properties compared to other halogenated analogs?

The fluorine atom’s electronegativity increases electron-withdrawing effects, enhancing:

  • Stability against metabolic degradation compared to chlorinated/brominated analogs.
  • Binding affinity in enzyme inhibition studies due to dipole interactions .
    Comparative studies with 2-(4-chlorophenyl)pyridin-4-amine show lower logP values for the fluorinated derivative, improving solubility .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

Methodology includes:

  • Docking simulations (e.g., AutoDock Vina) to assess binding to targets like kinases or GPCRs.
  • QSAR models correlating substituent effects (e.g., cyclopropyl vs. methyl groups) with activity .
  • Molecular dynamics to evaluate conformational stability in aqueous environments .
    For example, replacing the cyclopropyl group with bulkier substituents (e.g., trifluoromethyl) may reduce steric hindrance in active sites .

Q. What strategies resolve discrepancies between in vitro and in vivo biological activity data?

Approaches include:

  • Pharmacokinetic profiling to assess bioavailability and metabolite formation (e.g., cytochrome P450-mediated oxidation) .
  • Tissue distribution studies using radiolabeled analogs to identify off-target accumulation .
  • Co-crystallization with target proteins to validate binding modes observed in vitro .

Q. How does the compound’s crystal packing affect its physicochemical properties?

X-ray data reveal:

  • Intermolecular interactions (e.g., C–H⋯π bonds) stabilize the lattice, influencing melting points and solubility .
  • Polymorphism screening (via solvent recrystallization) identifies forms with improved dissolution rates for formulation .

Q. What are the best practices for designing SAR studies on pyrimidine derivatives of this compound?

Guidelines include:

  • Systematic substitution : Vary cyclopropyl, fluorophenyl, and amine groups while maintaining the pyrimidine core.
  • Biological assays : Prioritize enzyme inhibition (e.g., kinase panels) and cytotoxicity screens (e.g., NCI-60 cell lines) .
  • Data normalization : Use IC50/EC50 ratios to compare potency across analogs .

Data Analysis and Contradictions

Q. How should researchers address conflicting results in enzyme inhibition assays?

  • Replicate experiments under standardized conditions (pH, temperature).
  • Validate assay interference (e.g., fluorescence quenching by the fluorophenyl group) .
  • Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. What structural features explain the compound’s antimicrobial vs. antitumor selectivity?

Comparative analysis shows:

  • Antimicrobial activity correlates with lipophilicity (e.g., logP > 3.5) and membrane penetration .
  • Antitumor potency depends on hydrogen-bonding capacity (e.g., amine groups interacting with kinase ATP pockets) .

Methodological Recommendations

Q. How can synthetic scalability be improved without compromising purity?

  • Continuous flow reactors reduce reaction times and byproduct formation .
  • Automated purification systems (e.g., flash chromatography robots) enhance reproducibility .
  • DoE (Design of Experiments) optimizes parameters like catalyst loading and solvent ratios .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine
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2-Cyclopropyl-6-(3-fluorophenyl)pyrimidin-4-amine

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